REACTION_CXSMILES
|
Cl.[N:2]1([C:7]([C:9]2([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=O)[CH2:6][CH2:5][CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[N:2]1([CH2:7][C:9]2([NH2:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,2.3.4.5.6.7,8.9,10.11.12|
|
Name
|
1-(Pyrrolidin-1-ylcarbonyl)cyclohexanamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCCC1)C(=O)C1(CCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CONCENTRATION
|
Details
|
By concentrating the filtrate under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1(CCCCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |